molecular formula C15H18N4O2 B11671102 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(4-methylphenyl)methylidene]propanohydrazide

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(4-methylphenyl)methylidene]propanohydrazide

Cat. No.: B11671102
M. Wt: 286.33 g/mol
InChI Key: OZPHBTIWERMFLG-CXUHLZMHSA-N
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Description

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(4-methylphenyl)methylidene]propanohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(4-methylphenyl)methylidene]propanohydrazide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Condensation reaction: The pyrazole derivative is then reacted with 4-methylbenzaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

    Material Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Activity: The pyrazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

    Anti-inflammatory Agents: It may also exhibit anti-inflammatory properties, useful in the treatment of various inflammatory diseases.

Industry

    Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its ability to form stable colored complexes.

    Pharmaceuticals: It can be a precursor in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(4-methylphenyl)methylidene]propanohydrazide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(4-methylphenyl)methylidene]propanohydrazide is unique due to its specific structure, which combines a pyrazole ring with a hydrazide group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-(4-methylphenyl)methylideneamino]propanamide

InChI

InChI=1S/C15H18N4O2/c1-10-3-5-12(6-4-10)9-16-18-14(20)8-7-13-11(2)17-19-15(13)21/h3-6,9,13H,7-8H2,1-2H3,(H,18,20)(H,19,21)/b16-9+

InChI Key

OZPHBTIWERMFLG-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CCC2C(=NNC2=O)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CCC2C(=NNC2=O)C

solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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